6-溴喹啉

概览

描述

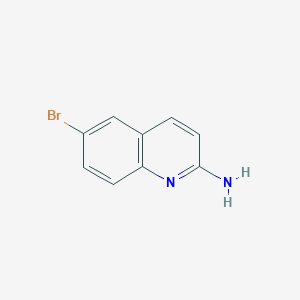

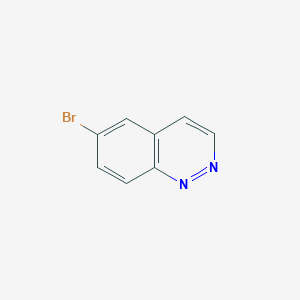

6-Bromocinnoline is a brominated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom on the quinoline ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 6-bromocinnoline derivatives has been explored in various contexts. For instance, the preparation of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, which may act as irreversible inhibitors of tyrosine kinases, involves acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . Another study describes the synthesis of a 6-bromoquinoline derivative through a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization reaction known as the Knorr synthesis . Additionally, 6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides were synthesized from 4-bromophenol derivatives, showcasing the versatility of 6-bromocinnoline in synthesizing phosphorus-containing heterocycles with potential biological activity .

Molecular Structure Analysis

The molecular structure of 6-bromocinnoline derivatives has been studied using various spectroscopic and computational techniques. For example, the molecular structure, vibrational frequencies, and chemical shifts of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid were investigated using Gaussian09 software, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions .

Chemical Reactions Analysis

6-Bromocinnoline derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules. The regioselective intramolecular ring closure of 2-amino-6-bromo-2,6-dideoxyhexono-1,4-lactones to form iminuronic acid analogues is one such reaction, demonstrating the utility of 6-bromocinnoline in synthesizing sugar mimetics . Additionally, the synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline involves a coupling reaction, highlighting the reactivity of 6-bromocinnoline derivatives in forming complex quinoline structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromocinnoline derivatives are influenced by the presence of the bromine atom and the specific substituents on the quinoline ring. These properties are crucial for the biological activity and solubility of the compounds. For instance, attaching a basic functional group onto the Michael acceptor in quinazoline derivatives enhances reactivity and water solubility, leading to compounds with improved biological properties . The synthesis of 2,6-dialkyl-4-bromoaniline demonstrates the impact of alkyl substituents on the yield and reaction conditions of brominated anilines10.

科研应用

抗癌潜力:

- 喹啉衍生物,包括6-溴-5-硝基喹啉,已显示出对各种癌细胞系具有显著的抗增殖活性,如大鼠胶质母细胞瘤、人类宫颈癌细胞和人类腺癌。这表明它们作为抗癌药物的潜力(Köprülü et al., 2018)。

合成和化学性质:

- 对6-溴-4-甲基喹啉-2(1H)-酮的Knorr合成研究提供了关于涉及溴代喹啉衍生物的化学合成过程的见解。这项研究对于理解这些化合物的化学性质和潜在应用具有重要意义(Wlodarczyk et al., 2011)。

抗微生物和抗疟疾性能:

- 一系列新颖的6-溴-2-氯-3-(4-苯基-[1,2,3]三唑-1-基甲基)-喹啉衍生物展示了抗微生物和抗疟疾活性。这突显了6-溴喹啉衍生物在治疗传染病中的潜在用途(Parthasaradhi et al., 2015)。

降糖活性:

- 对于embelin衍生物,如6-溴embelin的研究表明其在糖尿病大鼠中显示出降糖活性,暗示了在糖尿病治疗中的潜在应用(Stalin et al., 2016)。

在神经退行性和糖尿病疾病中的潜力:

- 6-溴吲哚-3'-羟肟(6BIO),一种衍生物,被发现能激活细胞保护性的细胞模块,并抑制人类成纤维细胞中细胞衰老介导的生物分子损伤,表明其在应对与衰老相关的疾病中的潜在用途(Sklirou et al., 2017)。

抗肿瘤活性:

- 某些新颖的2-氨基-9-(4-卤代苯基)-4H-吡喃[3,2-h]喹啉衍生物,包括溴化变体,已被合成并评估其抗肿瘤活性。一些化合物表现出对癌细胞的显著生长抑制作用,强调了溴化喹啉衍生物在癌症治疗中的潜力(El-Agrody et al., 2012)。

Safety And Hazards

性质

IUPAC Name |

6-bromocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUILLMMTUCMJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459432 | |

| Record name | 6-bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromocinnoline | |

CAS RN |

318276-72-1 | |

| Record name | 6-Bromocinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318276-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

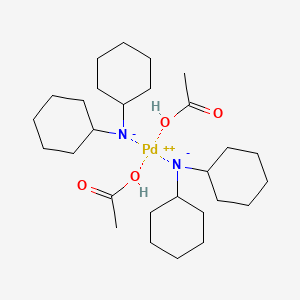

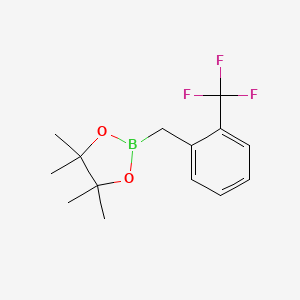

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)